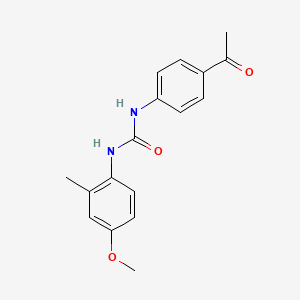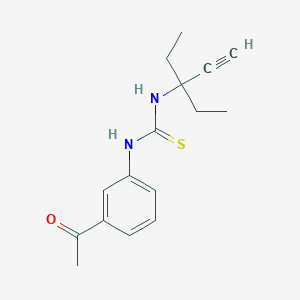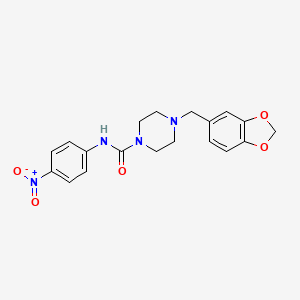
N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. Compound 1 has been found to exhibit promising biological activity against various diseases, including cancer, inflammation, and diabetes. In
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 has been found to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammation is also inhibited by N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 by blocking the activation of NF-κB and MAPK signaling pathways. Finally, the anti-diabetic activity of N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 may be due to its ability to activate the AMPK pathway and increase glucose uptake in muscle cells.
Biochemical and Physiological Effects
Compound 1 has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth. Inflammation is also reduced by N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Finally, the anti-diabetic activity of N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 is due to its ability to increase glucose uptake in muscle cells and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield and purity can be improved through recrystallization. Additionally, its anti-cancer and anti-inflammatory activity make it a potential candidate for the treatment of various diseases. However, there are also limitations to using N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in vivo.
Orientations Futures
For research could focus on the development of analogs, animal studies, and clinical trials.
Applications De Recherche Scientifique
Compound 1 has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One area of research has focused on its anti-cancer activity. Studies have shown that N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 can inhibit the growth of cancer cells by inducing apoptosis and preventing cell proliferation. Additionally, N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, N-(4-acetylphenyl)-N'-(4-methoxy-2-methylphenyl)urea 1 has also been found to exhibit anti-diabetic activity by improving glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-10-15(22-3)8-9-16(11)19-17(21)18-14-6-4-13(5-7-14)12(2)20/h4-10H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYDCPDRRQQNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(4-methoxy-2-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4115943.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[2-(diethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115950.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115969.png)
![N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115980.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4115985.png)



![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116014.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4116019.png)

![2-[(5-ethyl-2-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116044.png)